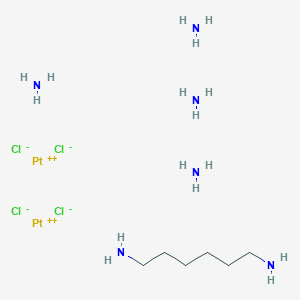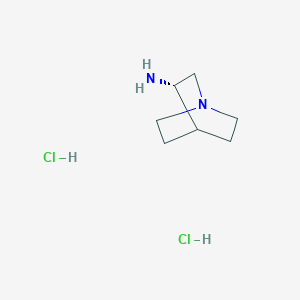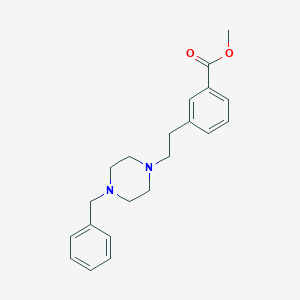
6-Methoxypyridin-3,4-diamin
Übersicht
Beschreibung
6-Methoxypyridine-3,4-diamine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are characterized by a pyridine ring, a six-membered aromatic ring with one nitrogen atom, which is substituted with various functional groups. The methoxy group at the 6-position and the amino groups at the 3 and 4 positions define the specific structure of 6-methoxypyridine-3,4-diamine. Although the papers provided do not directly discuss 6-methoxypyridine-3,4-diamine, they provide insights into the synthesis and properties of structurally related compounds.
Synthesis Analysis
The synthesis of related pyridine derivatives involves multiple steps, including substitution reactions, oxidation, and reduction processes. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, followed by methoxylation, oxidation, and bromination steps to achieve the desired product . Similarly, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine includes substitution, oxidation, nitration, and ammoniation steps . These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their chemical behavior and potential applications. For example, the crystal structure of 2-iodo-3-methoxy-6-methylpyridine reveals that the compound crystallizes with three independent molecules in the asymmetric unit, with the methoxy and methyl groups influencing the overall molecular orientation . Although not directly related to 6-methoxypyridine-3,4-diamine, this information suggests that substituents on the pyridine ring can significantly affect the molecular conformation and intermolecular interactions.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, where methoxy groups are substituted during the reaction with dimethylamine . The reactivity of these compounds is influenced by the electronic effects of the substituents, which can either activate or deactivate the pyridine ring towards further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are determined by their molecular structure. For instance, the presence of methoxy and amino groups can affect the solubility, boiling point, and melting point of the compound. The electronic properties of the substituents can also influence the acidity or basicity of the pyridine nitrogen. The crystalline product obtained from the condensation of 2-amino-3-aminomethyl-4-methoxymethyl-6-methylpyridine with salicylaldehyde exhibits tautomerism and complex formation behavior, indicating the dynamic nature of these compounds in solution .
Wissenschaftliche Forschungsanwendungen
Signaling Pathways Forschung
6-Methoxypyridin-3,4-diamin: spielt eine Rolle in der Untersuchung verschiedener Signalwege, darunter die MAPK-Signaltransduktion , die für die Zellkommunikation und -funktion entscheidend ist. Sie wird verwendet, um zu verstehen, wie Zellen auf eine Vielzahl von Signalen reagieren, die Wachstumsfaktoren, Stress oder Zytokine umfassen können.
Proteasen Forschung
Im Bereich der Proteasenforschung wird This compound verwendet, um die enzymatischen Prozesse zu untersuchen, die für den Proteinabbau unerlässlich sind . Diese Verbindung hilft bei der Untersuchung proteolytischer Enzyme, die bedeutende Anwendungen in der Molekularbiologie und Biotechnologie haben.
Apoptose Studien
Diese Verbindung ist in der Apoptoseforschung von Bedeutung, wo sie hilft, die Mechanismen des programmierten Zelltods zu verstehen . Sie ist besonders nützlich in der Krebsforschung, wo Apoptose eine Schlüsselrolle bei der Eliminierung von Krebszellen spielt.
Chromatin und Epigenetik
This compound: wird in der Chromatin- und Epigenetikforschung verwendet, um zu untersuchen, wie die Genexpression über die DNA-Sequenz hinaus reguliert wird . Dazu gehört das Verständnis, wie die Chromatinstruktur die Genexpression beeinflusst und die Rolle epigenetischer Modifikationen.
Metabolismusforschung
Forscher verwenden This compound, um Stoffwechselwege und deren Regulation zu untersuchen . Es ist entscheidend für die Untersuchung, wie Zellen Nährstoffe verarbeiten und in Energie umwandeln, was für das Zellwachstum und die Zellpflege unerlässlich ist.
Tyrosinkinase-Forschung
Diese Verbindung wird auch zur Untersuchung von Tyrosinkinase-Enzymen eingesetzt, die an der Aktivierung vieler Proteine durch Signaltransduktionskaskaden beteiligt sind . Sie ist besonders wichtig bei der Entwicklung von Krebsbehandlungen, da Tyrosinkinasen häufig in das Wachstum und die Ausbreitung von Krebszellen verwickelt sind.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-methoxypyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDQHTDJIYOWQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436764 | |
| Record name | 6-methoxypyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127356-26-7 | |
| Record name | 6-methoxypyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone](/img/structure/B137672.png)



![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)




